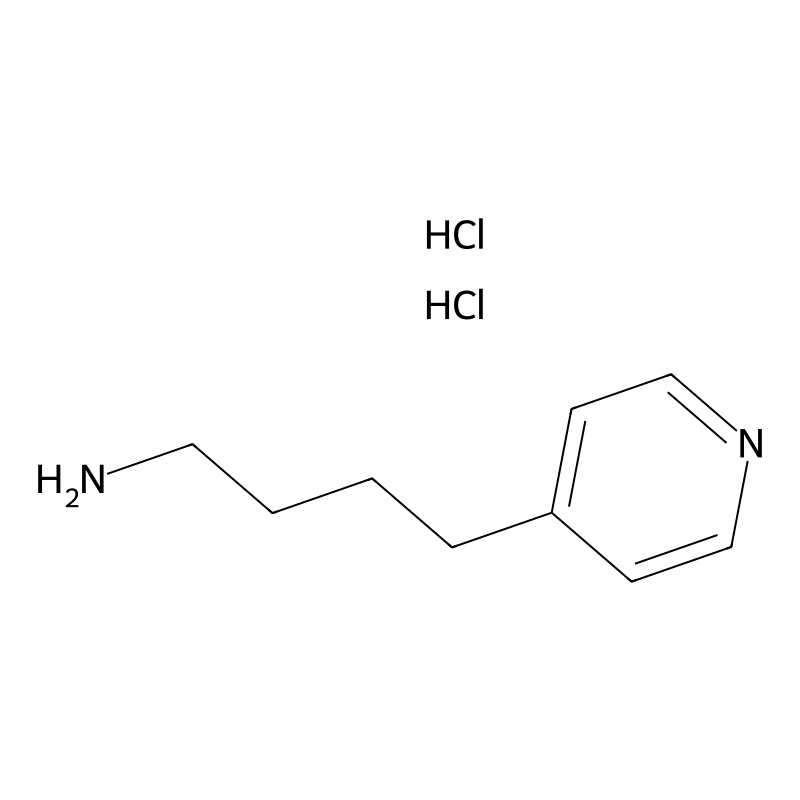4-(Pyridin-4-yl)butan-1-amine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Anti-tubercular Agents
Application: This compound has been used in the design and synthesis of novel anti-tubercular agents .
Methods: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of Novel Ketolide Antibiotics
Application: This compound has been used in the synthesis of novel ketolide antibiotics .
Methods: The compound 4-[4-(3-Pyridinyl)imidazol-1-yl]-1-butylamine is the side chain of telithromycin and is currently widely used for the synthesis of novel ketolide antibiotics . This pyridyl-imidazole intermediate was synthesized from 3-acetylpyridine .
Results: The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis of Pyrazinamide Derivatives
Application: This compound has been used in the design and synthesis of novel pyrazinamide derivatives .
Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
4-(Pyridin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 223.14 g/mol. It is categorized as a small molecule scaffold, indicating its utility in various chemical and biological applications. The compound features a pyridine ring substituted at the 4-position with a butan-1-amine chain, which contributes to its unique properties and reactivity. The dihydrochloride form indicates that it contains two hydrochloride ions, enhancing its solubility in water and making it suitable for biological studies .
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation Reactions: The primary amine can undergo acylation to form amides, which can be useful in synthesizing derivatives.
- Reactions with Electrophiles: The nitrogen in the pyridine ring can also engage in electrophilic aromatic substitution, leading to further functionalization of the compound.
These reactions highlight the compound's versatility as a building block in organic synthesis .
Research indicates that 4-(Pyridin-4-yl)butan-1-amine dihydrochloride exhibits notable biological activity, particularly in pharmacological contexts. It has been studied for its potential as a:
- Neurotransmitter Modulator: Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological research.
- Anticancer Agent: Preliminary studies have shown that derivatives of this compound may possess anticancer properties, although more research is needed to confirm these effects and elucidate mechanisms .
The synthesis of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride typically involves several steps:
- Formation of the Butanamine Backbone: This can be achieved through alkylation reactions involving butyl halides and appropriate amines.
- Pyridine Ring Introduction: The introduction of the pyridine moiety can be accomplished via cyclization reactions or by using pyridine derivatives as starting materials.
- Salt Formation: The final step often involves treating the base form of the amine with hydrochloric acid to yield the dihydrochloride salt.
These methods underscore the compound's accessibility for research and development purposes .
The applications of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride are diverse, including:
- Pharmaceutical Development: As a scaffold for drug discovery, it serves as a starting point for synthesizing novel therapeutic agents.
- Chemical Research: Its reactivity allows it to be used in various synthetic pathways to explore new compounds.
- Biological Studies: The compound is utilized in studying biological systems, particularly in understanding neurotransmitter interactions .
Interaction studies involving 4-(Pyridin-4-yl)butan-1-amine dihydrochloride focus on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:
- Receptor Binding Assays: To evaluate how well the compound interacts with neurotransmitter receptors.
- Cell Viability Tests: To assess its potential cytotoxic effects on various cell lines.
Preliminary findings suggest that this compound may interact with multiple targets, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with 4-(Pyridin-4-yl)butan-1-amine dihydrochloride. Notable examples include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Pyridin-2-yl)butan-1-amine | 52983524 | Variants in pyridine substitution position |
| N-(1-(Pyridin-4-yl)ethyl)butan-1-amine | 18301660 | Ethyl substitution instead of butyl |
| 1,3-Thiazol-2-yl butan-1-amines | 19555320 | Incorporation of thiazole ring |
Uniqueness
The uniqueness of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride lies in its specific structural arrangement and functional properties that facilitate targeted biological interactions. Its potential as a versatile scaffold distinguishes it from other similar compounds, which may not exhibit the same breadth of reactivity or biological activity .






